molecular formula C18H25N3O5S B2355470 N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-57-7

N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2355470
CAS RN: 872724-57-7
M. Wt: 395.47
InChI Key: FPTDJLUJGOZOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

Studies on intramolecular cyclization of epoxy alcohols indicate the potential for synthesizing complex cyclic structures, which could be relevant for the design of new compounds with unique properties (Murai, Ono, & Masamune, 1977). These findings may offer a foundation for understanding the reactivity and applications of compounds with similar structural elements.

Nucleophilic Substitutions Catalyzed by Palladium(0)

Research on the nucleophilic substitutions of alkenylcyclopropyl esters highlights the synthetic utility of palladium(0)-catalyzed reactions for constructing novel cyclopropane derivatives, a key feature in medicinal chemistry and material science (Stolle et al., 1992). This might suggest possible pathways for functionalizing or modifying compounds like N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.

Asymmetric Cyclopropanation

The asymmetric cyclopropanation of chiral vinyl sulfoxides provides a method for synthesizing enantiomerically pure cyclopropane derivatives, important for drug development and organic synthesis (Midura & Mikołajczyk, 2002). This technique could be applicable in the synthesis or modification of cyclopropyl-containing compounds for various scientific applications.

High Sensitivity Analysis of Proteins

The development of sensitive analytical techniques for protein detection using water-soluble cyanine dye labeled proteins hints at the potential for bioanalytical applications of complex organic molecules (Qiao et al., 2009). Although not directly related, the chemical synthesis and modification strategies discussed could be relevant for the conjugation or labeling of similar compounds for biological studies.

Novel Reactions with Epoxides

Research on the novel reactions of aminooxosulfonium ylide with epoxides, leading to cyclopropyl sulfones and oxetanes, showcases the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Okuma, Nishimura, & Ohta, 1984). This indicates the potential for innovative synthetic routes involving N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide or related structures.

properties

IUPAC Name

N'-cyclopropyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-12-4-5-13(2)15(10-12)27(24,25)21-8-3-9-26-16(21)11-19-17(22)18(23)20-14-6-7-14/h4-5,10,14,16H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTDJLUJGOZOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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